Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Vatalanib progression-free survival versus
standard care historical controls

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Vatalanib Succinate

CAS No.: 212142-18-2

Cat. No.: S005124

Efficacy Data: Vatalanib vs. Historical Controls

The table below summarizes the key efficacy data from a Phase II trial of vatalanib as a second-line therapy

for advanced pancreatic cancer, alongside results from trials in other cancers for context [1] [2].

Cancer Trial Phase & Key Efficacy Metrics Historical Context /
Type Design (Vatalanib) Comparator

| Advanced Pancreatic Cancer [1] [2] | Phase II, single-arm (N=67) 2nd-line after gemcitabine failure | - 6-

month Survival: 29% (95% CI, 18-41%)

e Median PFS: 2 months

¢ Objective Response: 2 PRs

¢ Disease Control: 28% (PR + SD) | Favorable 6-month survival compared to historic controls | |
Metastatic Melanoma [3] | Phase II, single-arm (N=34) Vatalanib monotherapy | - Disease Control
Rate: 35%

e Median PFS: 2.9 months (95% ClI, 2.4-4.0)

¢ Median OS: 8.7 months | Not compared to a direct control arm; study concluded benefit was not
sufficient versus known therapies | | Colorectal Cancer [4] | Phase Ill (CONFIRM-1 & CONFIRM-2)
Vatalanib + FOLFOX4 vs. Placebo + FOLFOX4 | - PFS & OS: Not statistically improved over control

¢ Response Rate: Not statistically improved | Did not meet primary endpoints; no significant benefit
over standard chemotherapy (FOLFOX4) |
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Experimental Protocols & Key Findings

For the primary pancreatic cancer study, here are the methodological details and conclusions.

Phase Il Trial in Advanced Pancreatic Cancer (PCRT 04-001) [1]

¢ Objective: To evaluate the efficacy and tolerability of vatalanib in patients with metastatic or
advanced pancreatic cancer who failed first-line gemcitabine-based therapy. The primary endpoint
was the 6-month survival rate [1] [2].
e Patient Population: 67 enrolled patients with a median age of 64 years; 66% had received only one
prior regimen [1].
e Dosing Protocol: Vatalanib was administered orally twice daily using a "ramp-up schedule" to
improve tolerability [1]:
o Week 1: 250 mg twice daily
o Week 2: 500 mg twice daily
o Week 3 and thereafter: 750 mg twice daily (full dose of 1500 mg/day)
¢ Key Findings & Conclusion: The study concluded that vatalanib was well-tolerated and resulted in
a favorable 6-month survival rate compared to historic controls. However, changes in soluble
biomarkers like VEGF and VEGFR did not correlate with treatment response [1].

Phase | Trial in Newly Diagnhosed Glioblastoma (GBM) [5]

¢ Objective: To determine the maximum tolerated dose (MTD) of vatalanib in combination with
radiation and temozolomide in patients with newly diagnosed GBM who were taking enzyme-inducing
anti-epileptic drugs [5].

e Dosing & Biomarkers: The MTD was not reached, and vatalanib was well-tolerated. The study
incorporated detailed biomarker analyses, finding that vatalanib significantly increased plasma levels
of PIGF and sVEGFR1, while decreasing sVEGFR2 and sTie2. These changes suggest that blood
biomarkers can be useful as pharmacodynamic markers of response to anti-angiogenic therapies

[5].

Vatalanib's Mechanism of Action

Vatalanib (PTK787/Z2K222584) is an orally active small-molecule tyrosine kinase inhibitor. Its primary

mechanism is the inhibition of key receptors involved in tumor angiogenesis, the process by which tumors
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develop new blood vessels [4].

The following diagram illustrates the primary signaling pathways targeted by vatalanib and the consequent

experimental biomarkers monitored in clinical trials.
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Interpretation and Research Implications

e Pancreatic Cancer Context: The 29% 6-month survival and 2-month median PFS in a second-
line setting were considered favorable against historical benchmarks at the time of the study,
suggesting a signal of activity worthy of further investigation [1].

e Contrast with Other Cancers: The negative results from the large Phase 11l CONFIRM trials in
colorectal cancer indicate that vatalanib's efficacy is not universal across tumor types. The short half-
life of vatalanib (4-6 hours) has been proposed as a potential reason for its lack of efficacy in some
settings, as once- or twice-daily dosing may be insufficient for continuous target inhibition [4].

e Biomarker Strategy: The research highlights the ongoing challenge of identifying predictive
biomarkers. While serum LDH showed promise in a post-hoc analysis [4], and soluble factors like
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PIGF and sVEGFR2 changed with treatment [5], none have been validated for routine clinical use to
select patients likely to benefit from vatalanib.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4090923/
https://www.smolecule.com/products/s005124?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4461053/
https://pubmed.ncbi.nlm.nih.gov/24939212/
https://www.sciencedirect.com/science/article/abs/pii/S0959804910006921
https://www.sciencedirect.com/topics/neuroscience/vatalanib
https://pmc.ncbi.nlm.nih.gov/articles/PMC4090923/
https://www.smolecule.com/products/b005124#vatalanib-progression-free-survival-versus-standard-care-historical-controls
https://www.smolecule.com/products/b005124#vatalanib-progression-free-survival-versus-standard-care-historical-controls
https://www.smolecule.com/products/b005124#vatalanib-progression-free-survival-versus-standard-care-historical-controls
https://www.smolecule.com/products/b005124#vatalanib-progression-free-survival-versus-standard-care-historical-controls
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s005124?utm_src=pdf-bulk
https://www.smolecule.com/products/s005124?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/products/s005124?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

